molecular formula C9H6ClN B167314 4-Chloroquinoline CAS No. 611-35-8

4-Chloroquinoline

Cat. No. B167314
CAS RN: 611-35-8
M. Wt: 163.6 g/mol
InChI Key: KNDOFJFSHZCKGT-UHFFFAOYSA-N
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Description

4-Chloroquinoline is a compound with the molecular formula C9H6ClN and a molecular weight of 163.604 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is partly soluble in water .


Synthesis Analysis

There are several methods for synthesizing 4-Chloroquinoline. For instance, one method involves the use of chlorobenzene and BTC in a pressure-resistant bottle at room temperature . Another method involves the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles using copper catalysis and activation by lithium fluoride or magnesium chloride .


Molecular Structure Analysis

The molecular structure of 4-Chloroquinoline consists of a benzene ring fused with a pyridine ring . The compound also contains a chlorine atom attached to the fourth carbon atom in the quinoline ring .


Chemical Reactions Analysis

4-Chloroquinoline can undergo various chemical reactions. For example, it can participate in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . It can also undergo dehydrogenation reactions in the presence of a cobalt oxide catalyst .


Physical And Chemical Properties Analysis

4-Chloroquinoline has a density of 1.25 g/mL at 20 °C . It has a boiling point of 255.8±13.0 °C at 760 mmHg . The compound is also characterized by its molar refractivity, polar surface area, polarizability, and molar volume .

Scientific Research Applications

1. Repurposing in Disease Management

4-Chloroquinoline, known for its antimalarial effects, is being repurposed for managing various infectious and noninfectious diseases. Research has uncovered biochemical properties of 4-Chloroquinoline that facilitate its use in treating different diseases, inspiring the development of novel compounds based on its structure (Njaria, Okombo, Njuguna, & Chibale, 2015).

2. Antimicrobial and Biomedical Applications

Recent studies have focused on chemical modifications of chitosan with 4-Chloroquinoline, yielding new compounds with enhanced antibacterial properties and potential biomedical applications. These derivatives show increased activity against both bacteria and fungi without cytotoxic effects, suggesting their use in biology and medicine (Haj, Mohammed, & Mohammood, 2020).

3. Anti-Cancer Potential

4-Chloroquinoline compounds, including Chloroquine, have shown promise in cancer therapy. They can sensitize tumor cells to a variety of drugs, enhancing therapeutic activity. This property highlights their potential as a synergistic partner in anticancer chemotherapy (Solomon & Lee, 2009).

4. Influence on Inflammatory and Autophagy Pathways

4-Chloroquinoline drugs impact inflammatory signaling pathways and autophagy, playing a critical role in tissue metabolism and immune system functions. This understanding aids in evaluating their use in cancer therapy (Varışlı, Cen, & Vlahopoulos, 2019).

5. Computational Studies for Drug Development

Computational studies on 4-Chloroquinoline derivatives have explored their potential as candidates for treating diseases like COVID-19. These studies utilize docking and cheminformatics tools, providing insights into the development of new therapeutics with lower toxicity (Vaidya & Vyas, 2020).

6. Electrochemical Sensors for Drug Monitoring

Electrochemical sensors have been developed for the detection of 4-Chloroquinoline drugs in biological and environmental samples. These sensors offer a simple, quick, and sensitive method for drug analysis, essential for monitoring long-term administration and associated toxic side effects (Matrouf et al., 2022).

Future Directions

Recent advances in the chemistry and medicinal potential of quinoline motifs have opened new opportunities for future drug development . The recent in vivo and in vitro screening of quinoline derivatives may pave the way for the development of novel drugs .

properties

IUPAC Name

4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDOFJFSHZCKGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H6ClN
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DSSTOX Substance ID

DTXSID40209979
Record name 4-Chloroquinoline
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Molecular Weight

163.60 g/mol
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Physical Description

Melting point = 34.5 deg C; [ChemIDplus] Clear dark yellow liquid; mp = 28-31 deg C; [Sigma-Aldrich MSDS]
Record name 4-Chloroquinoline
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Product Name

4-Chloroquinoline

CAS RN

611-35-8
Record name 4-Chloroquinoline
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Synthesis routes and methods I

Procedure details

POCl3 (50 ml) was added to quinolin-4-ol (5.0 g, 34.9 mmol) and the mixture was heated at 90° C. for 0.5 h. After cooling, the mixture was concentrated in vacuo. The residue was quenched with cold sat. NaHCO3 solution under cooling and the resulting aqueous phase was extracted with chloroform. The combined organic phases were washed with water, dried (Na2SO4) and concentrated in vacuo to give the title compound (5.0 g, 89%) which was used in the next step without further purification.
Quantity
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50 mL
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Yield
89%

Synthesis routes and methods II

Procedure details

a yield of 4-hydroxyquinoline of 15% relative to the 7-chloro-1,2,3,4-tetrahydroquinolin-4-one converted.
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Synthesis routes and methods III

Procedure details

In this scheme, the ethyl ester (A1) is condensed with the appropriate aniline (A2), in the presence of acid, to form an imine. The imine is then cyclized by heating at about 260-280° C. to give the corresponding 4-hydroxyquinoline (A3). The 4-hydroxyquinoline (A3) is subsequently refluxed with phosphorous oxychloride to form a 4-chloroquinoline (A4).
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Synthesis routes and methods IV

Procedure details

reacting the 4-hydroxyquinoline of formula (11) with thionyl chloride in the presence N,N-dimethylformamide or N,N-diethylformamide to obtain a 4-chloroquinoline of formula (12), ##STR11##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,670
Citations
OG Backeberg - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… of the 4-chloroquinoline derivative and 10 CC of phenylhydrazine were heated in a sealed tube at 200" for 5 hours. The product was subjected to steam distillation to remove the excess …
Number of citations: 34 pubs.rsc.org
E Le Gall, C Gosmini, JY Nédélec, J Périchon - Tetrahedron Letters, 2001 - Elsevier
… electrochemical cross-coupling reactions of phenyl halides and 4-chloroquinoline derivatives. … between phenyl halides and 4-chloroquinoline derivatives were realized according to …
Number of citations: 44 www.sciencedirect.com
MAVR da Silva, MAR Matos, LMPF Amaral - The Journal of Chemical …, 2006 - Elsevier
… T = 311.5 K (literature [21], 311 K), 4-chloroquinoline T = 308.0 K (literature [21], 307–308 K), 6-… The specific densities of 2-chloroquinoline and 4-chloroquinoline are, respectively, ρ = …
Number of citations: 13 www.sciencedirect.com
S Akila, S Selvi, K Balasubramanian - Tetrahedron, 2001 - Elsevier
The Vilsmeier cyclization of 2′-aminochalcones provides a mild one pot synthesis of 2-aryl-4-chloro-N-formyl-1,2-dihydroquinolines. The scope of the reaction has been extended for …
Number of citations: 25 www.sciencedirect.com
RZ Qiao, XP Hui, PF Xu, ZY Zhang… - Chinese Journal of …, 2001 - Wiley Online Library
The condensation of 4‐amino‐3‐aryl‐5‐mercapto‐1, 2, 4‐triazoles (1a‐f) with 6‐/8‐substituted 1,4‐dihydro‐4‐oxo‐quinoline‐3‐carboxylic adds (2a‐d) in the presence of phosphorus …
Number of citations: 10 onlinelibrary.wiley.com
MM Maluleka, MJ Mphahlele - Tetrahedron, 2013 - Elsevier
… The carbaldehyde moiety of both 2/4-chloroquinoline-3-carbaldehydes has been found to … After 6/12 h we isolated the corresponding 6,8-dibromo-4-chloroquinoline arylhydrazones 3a–…
Number of citations: 19 www.sciencedirect.com
AR Surrey, HF Hammer - Journal of the American Chemical …, 1946 - ACS Publications
Human gamma globulin is split by papain or bromelin into particles of one-quarter size. 2. The splitting is accompanied by only a small increase in non-protein nitrogen. 3. In the …
Number of citations: 144 pubs.acs.org
JY Hwang, T Kawasuji, DJ Lowes… - Journal of medicinal …, 2011 - ACS Publications
… , general route to 7-bromo-4-chloroquinoline 7a, which served as the key intermediate for … -4-chloroquinoline 7a, the key intermediate, from its isomer 5-bromo-4-chloroquinoline 7b by …
Number of citations: 57 pubs.acs.org
OG Backeberg, CA Friedmann - Journal of the Chemical Society …, 1938 - pubs.rsc.org
… -dimethyl-4-chloroquinaldine, as well as 4-chloroquinoline, all reacted with hydrazine hydrate in a sealed … , as well as 4-chloroquinoline, are the corresponding 3 : Pdiaminocompounds. …
Number of citations: 7 pubs.rsc.org
A Scoville, FX Smith - Journal of Heterocyclic Chemistry, 1977 - Wiley Online Library
A synthetic method of attaching carbon‐chain substituents to the 4‐position of the quinoline ring was developed. In our approach enolate anions were generated from highly acidic …
Number of citations: 9 onlinelibrary.wiley.com

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